N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Description
N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an azepane ring, dichlorophenyl group, and a methylsulfonyl group.
Properties
Molecular Formula |
C22H25Cl2N3O4S |
|---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C22H25Cl2N3O4S/c1-32(30,31)27(19-12-8-10-17(23)21(19)24)15-20(28)25-18-11-5-4-9-16(18)22(29)26-13-6-2-3-7-14-26/h4-5,8-12H,2-3,6-7,13-15H2,1H3,(H,25,28) |
InChI Key |
BTCSJNURHMMWIA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)N2CCCCCC2)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, including the formation of the azepane ring and the introduction of the dichlorophenyl and methylsulfonyl groups. Common synthetic routes may involve:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dichlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Methylsulfonyl Group: This can be done using sulfonylation reactions with reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. This compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.
Modulating Receptors: Interacting with cellular receptors and altering their signaling pathways.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide
- N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Uniqueness
N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its azepane ring and dichlorophenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
